molecular formula C24H28N2O4 B11989552 2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide

2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide

Cat. No.: B11989552
M. Wt: 408.5 g/mol
InChI Key: GIOMEMICSQPWSS-UHFFFAOYSA-N
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Description

2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Naphthalene Derivative Formation: Starting with a naphthalene derivative, the compound is functionalized with hydroxy and methoxy groups.

    Amine Substitution: Introduction of the butylamino group through nucleophilic substitution.

    Acetamide Formation: Coupling with phenylacetyl chloride to form the final acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amine groups could form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-AMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE: Similar structure but with an amino group instead of a butylamino group.

    2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-METHYL-ACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H28N2O4/c1-4-5-11-25-20-15-21(27)19(14-24(28)26-16-9-7-6-8-10-16)17-12-22(29-2)23(30-3)13-18(17)20/h6-10,12-13,15,25,27H,4-5,11,14H2,1-3H3,(H,26,28)

InChI Key

GIOMEMICSQPWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C2=CC(=C(C=C21)OC)OC)CC(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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